molecular formula C38H33IP2 B14596323 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide CAS No. 60198-23-4

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide

Cat. No.: B14596323
CAS No.: 60198-23-4
M. Wt: 678.5 g/mol
InChI Key: OBEIRZXVZJGUTH-UHFFFAOYSA-M
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Description

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is an organophosphorus compound It is characterized by the presence of a phosphanylidene group, which is a phosphorus atom double-bonded to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .

Chemical Reactions Analysis

Types of Reactions

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The phosphanylidene group plays a crucial role in these interactions by providing a reactive site for binding .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine.

    Triphenylcarbethoxymethylenephosphorane: Used as a Wittig reagent in organic synthesis.

Uniqueness

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research .

Properties

CAS No.

60198-23-4

Molecular Formula

C38H33IP2

Molecular Weight

678.5 g/mol

IUPAC Name

triphenyl-[1-(triphenyl-λ5-phosphanylidene)ethyl]phosphanium;iodide

InChI

InChI=1S/C38H33P2.HI/c1-32(39(33-20-8-2-9-21-33,34-22-10-3-11-23-34)35-24-12-4-13-25-35)40(36-26-14-5-15-27-36,37-28-16-6-17-29-37)38-30-18-7-19-31-38;/h2-31H,1H3;1H/q+1;/p-1

InChI Key

OBEIRZXVZJGUTH-UHFFFAOYSA-M

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]

Origin of Product

United States

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